Human FXa Enzyme Inhibition: Ki Value Comparison for Target Engagement Studies
Letaxaban demonstrates potent inhibition of human Factor Xa (FXa) with a Ki of 1.8 nM [1]. This positions it as a tool for high-affinity FXa studies, though it is a less potent binder compared to apixaban, which reports a human FXa Ki of 0.08 nM [2]. This 22.5-fold difference in binding affinity is a critical parameter for assay design, particularly when the experimental goal is to achieve partial versus complete target inhibition or when studying resistance mechanisms.
| Evidence Dimension | Enzyme inhibition constant (Ki) for human Factor Xa |
|---|---|
| Target Compound Data | Ki = 1.8 nM |
| Comparator Or Baseline | Apixaban: Ki = 0.08 nM (human FXa) |
| Quantified Difference | Apixaban's Ki is 22.5-fold lower (more potent) than Letaxaban's Ki. |
| Conditions | In vitro enzymatic assay using purified human factor Xa. |
Why This Matters
Procurement should be based on the specific Ki needed for the experimental model; Letaxaban offers a specific, moderate-affinity option distinct from the ultra-high affinity of apixaban.
- [1] Kawamura M, Konishi N, Hiroe K, et al. Antithrombotic and anticoagulant profiles of TAK-442, a novel factor Xa inhibitor, in a rabbit model of venous thrombosis. J Cardiovasc Pharmacol. 2010;56(2):156-161. View Source
- [2] AmBeed. Factor Xa Inhibitors Product Comparison Table. Accessed 2026-04-19. View Source
